Azepino(3,4-b)indol-1(2H)-one, 3,4,5,10-tetrahydro-10-(3-(dimethylamino)propyl)-
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Overview
Description
Azepino(3,4-b)indol-1(2H)-one, 3,4,5,10-tetrahydro-10-(3-(dimethylamino)propyl)- is a complex organic compound that belongs to the class of azepinoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepino(3,4-b)indol-1(2H)-one derivatives typically involves multi-step organic reactions. Common starting materials include indole derivatives and azepine precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce different substituents to the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of azepino(3,4-b)indol-1(2H)-one derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures.
Azepine Derivatives: Compounds with similar azepine structures.
Uniqueness
Azepino(3,4-b)indol-1(2H)-one derivatives are unique due to their combined indole and azepine structures, which confer distinct chemical and biological properties. This uniqueness makes them valuable for various scientific and industrial applications.
Properties
CAS No. |
84298-30-6 |
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Molecular Formula |
C17H23N3O |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
10-[3-(dimethylamino)propyl]-2,3,4,5-tetrahydroazepino[3,4-b]indol-1-one |
InChI |
InChI=1S/C17H23N3O/c1-19(2)11-6-12-20-15-9-4-3-7-13(15)14-8-5-10-18-17(21)16(14)20/h3-4,7,9H,5-6,8,10-12H2,1-2H3,(H,18,21) |
InChI Key |
DNNPBMOUDGYWJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C3=C1C(=O)NCCC3 |
Origin of Product |
United States |
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